molecular formula C6H10O B094416 5-Hexen-2-one CAS No. 109-49-9

5-Hexen-2-one

Cat. No. B094416
CAS RN: 109-49-9
M. Wt: 98.14 g/mol
InChI Key: RNDVGJZUHCKENF-UHFFFAOYSA-N
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Description

5-Hexen-2-one, also known as allylacetone, is a compound of interest in various chemical research areas due to its potential as a building block in organic synthesis and its involvement in atmospheric chemistry. The compound's structure features a ketone functional group adjacent to an alkene, which allows for diverse reactivity and transformations.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored through various methods. For instance, the gold(I) catalyzed rearrangement of 5-en-2-yn-1-yl acetates provides an efficient access to acetoxy bicyclo[3.1.0]hexenes, which can be further transformed into 2-cycloalkenones, a structure closely related to this compound . Additionally, substituted 5-hexen-1-yllithiums have been prepared and undergo cyclization to give (cyclopentyl)methyllithiums, showcasing the versatility of this compound derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been confirmed through various spectroscopic methods. For example, the structure of a dendritic hexaferrocenyl electron donor, which is a derivative of hexaphenylbenzene, was confirmed by X-ray crystallography . Although not directly related to this compound, this demonstrates the importance of structural analysis in understanding the properties of organic compounds.

Chemical Reactions Analysis

This compound undergoes photoisomerization, which has been studied in the vapor phase. The compound is stable towards photolysis, and the main product identified was an isomer of this compound . Additionally, the reactivity of the 5-hexenyl radical towards various anions has been investigated, providing insights into the radical chemistry of this compound .

Physical and Chemical Properties Analysis

The kinetics of the gas-phase reactions of this compound with OH and NO3 radicals, as well as O3, have been measured, providing valuable information about its reactivity and potential atmospheric impact. The rate constants obtained are compared with those of similar ketones and alkenes, and the atmospheric lifetimes of this compound with respect to these radicals and ozone are calculated . Furthermore, the thermal rearrangements of related compounds have been studied theoretically, which helps in understanding the behavior of this compound under thermal conditions .

Case Studies

In the context of case studies, the formation of platinum(II) and palladium(II) complexes from 1-hexen-5-one (allylacetone) has been explored. The reactions lead to the formation of complexes that do not show a tendency towards ligand isomerization, providing a potential pathway for the stabilization of this compound derivatives . These studies are crucial for developing new catalytic processes and understanding the coordination chemistry of unsaturated ketones.

Scientific Research Applications

  • Photoisomerization : 5-Hexen-2-one exhibits stability towards photolysis and produces isomers and carbon monoxide under specific wavelengths. This stability is akin to unsaturated carbonyl compounds with conjugated double bonds (Srinivasan, 1960).

  • Reaction Kinetics with Radicals and Ozone : The compound reacts with OH and NO3 radicals and O3, with rate constants measured at different temperatures. These reactions are compared with similar ketones and alkenes, providing insights into atmospheric chemistry (Wang, Ge, & Wang, 2010).

  • Isomerization and Reduction Reactions : In the presence of RuCl2(PPh3)3 and RhCl(PPh3)3 complexes, 1-Hexen-5-one is isomerized to produce cis- and trans-2-Hexen-5-one and reduced to 2-hexanone. This research provides insights into the coordination of unsaturated ketones (Sharf, Freidlin, Shekoyan, & Krutii, 1976).

  • Cyclization of Substituted 5-Hexen-1-yllithiums : This study discusses the cyclization of substituted 5-hexen-1-yllithiums yielding (cyclopentyl)methyllithiums with high stereocontrol. It provides valuable information for synthetic chemistry and organolithium cyclizations (Bailey, Khanolkar, Gavaskar, Ovaska, Rossi, Thiel, & Wiberg, 1991).

  • Theoretical Study of Thermal Rearrangements : This research offers a comprehensive theoretical investigation of thermal rearrangements relevant to 1-Hexen-5-yne and related compounds, contributing to the understanding of pyrolysis and reaction kinetics (Bozkaya & Özkan, 2012).

  • Copolymerization with Ethylene : The copolymerization of ethylene and 5-hexen-1-ol using a specific catalyst is described, highlighting the potential for creating alternating copolymers and the impact on polymer chemistry (Hagihara, Murata, & Uozumi, 2001).

Safety and Hazards

5-Hexen-2-one is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with skin and eyes should be avoided, and inhalation of dust, mist, or vapors should be prevented . It should be handled with spark-proof tools and explosion-proof equipment .

properties

IUPAC Name

hex-5-en-2-one
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InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDVGJZUHCKENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0059372
Record name 5-Hexen-2-one
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Molecular Weight

98.14 g/mol
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CAS RN

109-49-9
Record name 5-Hexen-2-one
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Record name 5-Hexen-2-one
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Record name 5-Hexen-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 5-Hexen-2-one?

A1: this compound has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.

Q2: Are there any unique spectroscopic features of this compound?

A2: Yes, this compound displays characteristic absorption bands in infrared spectroscopy corresponding to the carbonyl group (C=O) and the alkene group (C=C). []

Q3: Can this compound participate in cycloaddition reactions?

A3: Studies have shown that this compound undergoes [2+2] cycloaddition reactions with itself or other alkenes in the presence of certain catalysts, leading to the formation of cyclobutane derivatives. []

Q4: What is the role of this compound in the synthesis of allethrolone?

A4: this compound serves as a key starting material in the synthesis of allethrolone, a precursor to pyrethrin insecticides. This synthetic route utilizes a Michael addition reaction with this compound, highlighting its utility in constructing complex molecules. []

Q5: Can this compound be used in transfer hydrogenation reactions?

A5: While this compound itself is not a catalyst for transfer hydrogenation, it can be selectively reduced via this method. Researchers have employed ruthenium complexes to successfully convert this compound to 2-hexanol, demonstrating the importance of catalyst selection in controlling product selectivity. [, ]

Q6: Have computational methods been used to study this compound?

A6: Yes, computational studies have investigated the reaction mechanisms of this compound with various reactants, such as chlorine atoms. These calculations provide insights into reaction kinetics and atmospheric degradation pathways. [, ]

Q7: Are there any specific challenges associated with formulating this compound?

A7: As a relatively volatile liquid, formulating this compound may require strategies to minimize evaporation and ensure accurate dosing.

Q8: What analytical techniques are commonly used to study this compound?

A8: Researchers utilize a combination of techniques, including gas chromatography (GC), infrared spectroscopy (IR), and mass spectrometry (MS) to identify, quantify, and characterize this compound in various matrices. [, , ]

Q9: How does this compound degrade in the environment?

A9: Atmospheric degradation of this compound primarily occurs through reactions with hydroxyl radicals (OH) and ozone (O3), contributing to the formation of secondary organic aerosols. []

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